N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines a hydroxyphenylpropyl group with a phenylisoxazole carboxamide
Mechanism of Action
Target of Action
The primary target of N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide is Carboxypeptidase B . Carboxypeptidase B is an enzyme involved in the final stages of protein digestion, specifically the hydrolysis of the C-terminal amino acid residues .
Mode of Action
It is believed that the compound interacts with its target, carboxypeptidase b, and potentially inhibits its activity . This interaction and subsequent inhibition could lead to changes in protein digestion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-3-phenylpropylamine, which is then reacted with 5-phenylisoxazole-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-aryl acrylate: Another compound with a hydroxy group and an aromatic ring, used in organic synthesis.
Isoindoline-1,3-dione derivatives: Known for their biological activities, particularly in cancer research.
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17(14-7-3-1-4-8-14)11-12-20-19(23)16-13-18(24-21-16)15-9-5-2-6-10-15/h1-10,13,17,22H,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVSVGHTMRVFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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